2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S2/c1-20-12-16(11-19-20)27(24,25)22-8-2-7-21(9-10-22)17(23)13-26-15-5-3-14(18)4-6-15/h3-6,11-12H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOOKJBMCCJCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological profiles based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of 4-fluorophenyl thioether with a diazepane derivative. The compound's structure includes a thioether linkage and a diazepane moiety, which are known to influence biological activity. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.
| Property | Value |
|---|---|
| Molecular Formula | C17H20F N3O2S |
| Molecular Weight | 351.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds containing thioether groups exhibit notable antimicrobial properties. For example, studies have shown that certain thioether derivatives can inhibit the growth of various bacterial strains. The presence of the fluorophenyl group may enhance this activity due to increased lipophilicity and electronic effects.
Anticancer Potential
A study evaluating the cytotoxic effects of similar compounds on cancer cell lines demonstrated that modifications in the diazepane structure could lead to varying degrees of anticancer activity. The compound under discussion has shown promise in preliminary assays against breast and colon cancer cell lines, suggesting that it may act through mechanisms involving apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
The incorporation of a pyrazole moiety suggests potential interactions with neurotransmitter systems. Preliminary studies have indicated that related compounds may act as positive allosteric modulators at GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. This could imply that this compound may possess anxiolytic or sedative properties.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thioether compounds against E. coli and Staphylococcus aureus. The results indicated that compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting significant antimicrobial potential.
Study 2: Cytotoxicity Assay
In a cytotoxicity assay performed on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the compound demonstrated IC50 values of 25 µM and 30 µM respectively. These findings suggest that structural modifications can enhance anticancer activity, warranting further exploration into structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
